![molecular formula C30H29ClN6O3 B2375696 4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902962-92-9](/img/structure/B2375696.png)
4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a triazoloquinazolinone with broad-spectrum biological activity . It is a nitrogen-rich fused heterocyclic compound .
Synthesis Analysis
The compound was synthesized using a four-step method . The steps involved ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions .Molecular Structure Analysis
The structure of the compound was confirmed by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), 13-carbon nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectroscopy (MS) . Its single crystal was characterized by X-ray diffraction . The density functional theory was used to calculate the optimal structure of the molecule .Chemical Reactions Analysis
The synthesis of the compound involved several chemical reactions including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions .Physical And Chemical Properties Analysis
The compound’s physicochemical properties were revealed through the study of the molecular electrostatic potential and Frontier molecular orbital of the compound .Scientific Research Applications
Quality Control Development
In the field of pharmaceutical research, significant effort has been devoted to the development of quality control methods for compounds like 4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. For example, a project aiming to establish quality control methods for a similar compound, 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a potential antimalarial agent, was undertaken. This included indicators such as solubility, identification through infrared and ultraviolet spectroscopy, impurity analysis via liquid chromatography, and assay by potentiometric titration (Danylchenko et al., 2018).
Structural and Molecular Studies
Comprehensive structural and molecular studies have been conducted on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. Techniques like spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations have been employed to explore their structural properties. For instance, the synthesis, crystal and molecular structure, and DFT study of a similar compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated its potential interactions with the SHP2 protein, suggesting applications in the inhibition of this protein and potential antitumor activity (Zhou et al., 2021).
Potential Pharmacological Properties
Research has also delved into the potential pharmacological properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derivatives, including their possible antihistaminic and antimicrobial activities. For example, a series of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity on guinea pigs, demonstrating significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2009). Additionally, some novel derivatives have been screened for antimicrobial activities, showing varying degrees of effectiveness against certain microorganisms (Bektaş et al., 2007).
Future Directions
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-26-13-7-6-12-25(26)34-16-18-35(19-17-34)28(38)15-14-27-32-33-30-36(20-21-8-2-4-10-23(21)31)29(39)22-9-3-5-11-24(22)37(27)30/h2-13H,14-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZRHKJHQWAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
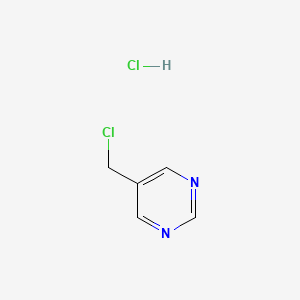
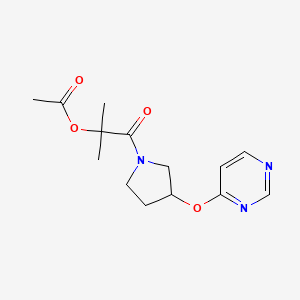
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
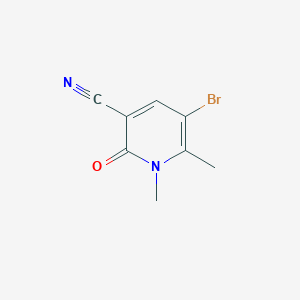


![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
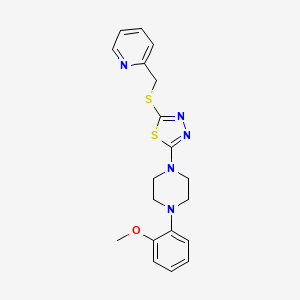
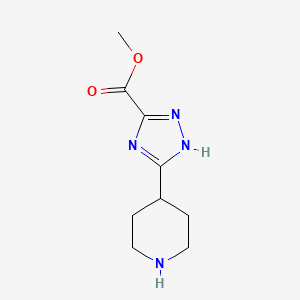
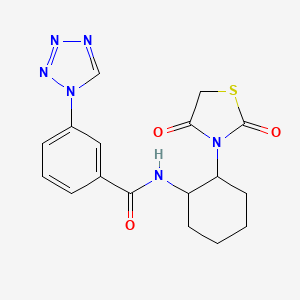

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
